

Introduction to Ezatiostat Liposomal Formulation

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Compound Focus: Ezatiostat

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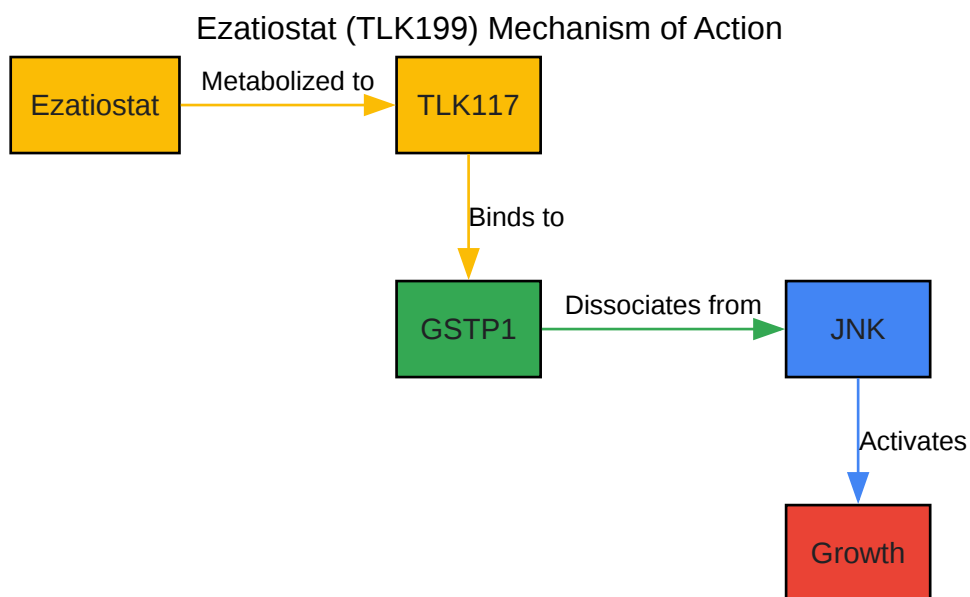
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Ezatiostat hydrochloride (Telintra, TLK199) is a novel glutathione analog prodrug and an inhibitor of glutathione S-transferase P1-1 (GST P1-1), developed for treating cytopenias in myelodysplastic syndrome (MDS) [1] [2]. Its intravenous liposomal formulation is designed to enhance drug delivery and stability. The liposomal formulation consists of **ezatiostat** hydrochloride as a sterile, white lyophilized powder that is reconstituted with 0.9% Sodium Chloride for Injection prior to administration [2]. The preparation is metabolized to active metabolites TLK117, TLK235, and TLK236, with TLK117 acting as the primary active component that selectively binds to and inhibits GST P1-1 [1].

Mechanism of Action and Signaling Pathway

Ezatiostat exerts its biological effects through indirect activation of Jun-N-terminal kinase (JNK). GST P1-1, overexpressed in many neoplasms, normally binds to and inhibits JNK, a key regulator of cellular proliferation, differentiation, and apoptosis [1] [2]. The primary metabolite TLK117 binds with high affinity to GST P1-1, causing it to dissociate from JNK. This releases JNK from inhibition, activating it and consequently enhancing the growth and maturation of hematopoietic progenitors [1]. This mechanism is particularly relevant for MDS treatment, as it potentially overcomes the block in differentiation that characterizes ineffective myelopoiesis in this condition [2].

The following diagram illustrates this signaling pathway and drug mechanism:



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Formulation Protocol & Physicochemical Properties

Liposomal Composition and Preparation

The liposomal formulation of **ezatiostat** hydrochloride utilizes a lyophilized powder format to maintain stability. The recommended preparation method follows these steps [2]:

- **Reconstitution:** The sterile lyophilized powder is reconstituted with 0.9% Sodium Chloride for Injection.
- **Mixing:** Gently swirl or invert the vial to ensure complete dissolution without vigorous shaking to maintain liposome integrity.
- **Dilution:** The reconstituted solution is further diluted in 0.9% Sodium Chloride for Injection to the final concentration for infusion.
- **Storage:** Use the prepared solution immediately or store under refrigerated conditions for a limited time (not exceeding 24 hours).

Lyophilization (freeze-drying) is a critical post-processing technique to improve the stability of liposomal formulations. It involves freezing the liposome-cryoprotectant mixture, primary drying (sublimation), and secondary drying to reduce residual moisture [3]. The use of cryoprotectants like sucrose, lactose, mannitol,

or trehalose is essential during this process to prevent liposome aggregation, fusion, and to maintain encapsulation efficiency [3].

Table 1: Composition of **Ezatiostat** Hydrochloride Liposomal Formulation

Component	Function	Specification
Ezatiostat Hydrochloride	Active Pharmaceutical Ingredient	Lyophilized powder
Phospholipids	Liposomal bilayer structural component	Not specified in available literature
Cholesterol	Liposomal membrane stabilizer	Not specified in available literature
Cryoprotectant	Prevents aggregation during lyophilization	Sucrose, Lactose, or Trehalose recommended [3]
0.9% Sodium Chloride	Reconstitution and dilution solvent	For Injection, USP

Clinical Administration Protocol

Dosing Schedules and Infusion Parameters

Clinical trials have established two primary dosing schedules for the intravenous liposomal formulation of **ezatiostat** in MDS patients [2]:

- **Schedule A:** 600 mg/m² administered intravenously over 60 minutes on days 1 to 5 of a 21-day treatment cycle.
- **Schedule B:** 600 mg/m² administered intravenously over 60 minutes on days 1 to 3 of a 21-day treatment cycle.

The dose escalation in phase 1 studies started from 50 mg/m² and progressed through 100, 200, 400, and up to 600 mg/m², administered on days 1-5 of a 14-day cycle [2]. The 600 mg/m² dose was identified as the optimal biologic dose for phase 2 studies.

Table 2: Clinical Dosing Schedules for **Ezatiostat** Liposomal Injection

Parameter	Phase 1 Schedule	Phase 2 Schedule A	Phase 2 Schedule B
Dose	50-600 mg/m ²	600 mg/m ²	600 mg/m ²
Frequency	Daily	Daily	Daily
Administration Days	Days 1 to 5	Days 1 to 5	Days 1 to 3
Cycle Length	14 days	21 days	21 days
Infusion Duration	60 minutes	60 minutes	60 minutes

Patient Monitoring and Management of Adverse Events

The most common adverse events associated with the intravenous liposomal formulation were mild to moderate infusion-related reactions [1] [2]. Premedication with antihistamines or analgesics may be considered for patients with a history of infusion reactions.

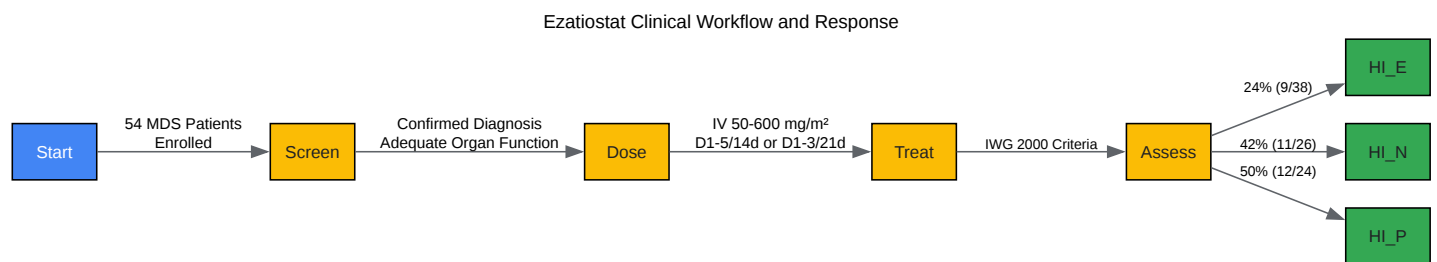
Table 3: Common Adverse Events and Management Strategies

Adverse Event	Grade 1 Incidence	Grade 2 Incidence	Management Recommendations
Chills	11%	9%	Slow infusion rate, provide warm blankets
Back Pain	15%	2%	Analgesics (e.g., acetaminophen)
Flushing	19%	0%	Reassurance, monitor vital signs
Nausea	15%	0%	Anti-emetics as needed
Bone Pain	6%	6%	Analgesics (e.g., NSAIDs if appropriate)
Fatigue	0%	13%	Schedule rest periods, assess hematologic status

Adverse Event	Grade 1 Incidence	Grade 2 Incidence	Management Recommendations
Diarrhea	7%	4%	Supportive care, maintain hydration

Efficacy Data and Hematologic Response

Clinical trials have demonstrated the efficacy of **ezatiostat** in promoting multilineage hematologic improvements in MDS patients. The following workflow summarizes the patient journey and key efficacy outcomes from the phase 1-2a clinical trial:



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The hematologic improvement (HI) rates observed in clinical studies are summarized in the table below:

Table 4: Hematologic Improvement (HI) Rates with **Ezatiostat** Liposomal Therapy

Hematologic Parameter	Patient Population	Response Rate	Additional Findings
Trilineage Response	Patients with trilineage cytopenia (n=16)	25% (4/16)	Improvement in all three blood cell lineages
Erythroid (HI-E)	Evaluable anemic patients (n=38)	24% (9/38)	Reduced transfusion requirements

Hematologic Parameter	Patient Population	Response Rate	Additional Findings
Neutrophil (HI-N)	Neutropenic patients (n=26)	42% (11/26)	Reduced infection risk
Platelet (HI-P)	Thrombocytopenic patients (n=24)	50% (12/24)	Reduced bleeding risk
Overall Response	Any HI in one or more lineages	82% (32/39)	Most patients showed improvement in at least one lineage

Stability and Storage Specifications

The lyophilized liposomal formulation offers improved stability over aqueous liposomes. The post-processing through freeze-drying helps overcome inherent stability issues such as self-aggregation, coalescence, flocculation, and precipitation, which can lead to the decomposition of liposomal structures [3].

Table 5: Stability and Storage Conditions

Parameter	Specification	Notes
Lyophilized Powder	Store at 2-8°C	Protect from light
Reconstituted Solution	Use immediately	Chemical and physical stability in use has been demonstrated for 24 hours at 2-8°C
In-Use Storage	Do not freeze	After dilution in 0.9% Sodium Chloride
Shelf Life	As per manufacturer's recommendation	Batch-specific

Conclusions and Development Status

The intravenous liposomal formulation of **ezatiostat** represents a promising therapeutic approach for MDS, demonstrating multilineage hematologic improvements with a manageable safety profile dominated by mild-to-moderate infusion-related reactions [1] [2]. The activation of the JNK pathway through inhibition of GST P1-1 provides a novel mechanism of action distinct from other available MDS treatments.

Based on the tolerability and hematologic improvement responses observed in phase 1-2a studies, further development of **ezatiostat** was supported [2]. An oral formulation of **ezatiostat** hydrochloride tablets has also been developed and investigated in phase 2 clinical trials, showing predominantly low-grade gastrointestinal adverse events and hematologic responses particularly at higher dose ranges [1].

References

1. Ezatiostat - an overview | ScienceDirect Topics [sciencedirect.com]
2. Phase 1-2a multicenter dose-escalation study of ezatiostat ... [pmc.ncbi.nlm.nih.gov]
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